((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl-l-proline xMaleate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE typically involves the following steps:
Formation of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced to the phenylpropyl moiety through esterification reactions.
Peptide Bond Formation: The L-alanyl and L-proline residues are coupled using peptide synthesis techniques, often involving coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Maleate Salt Formation: The final step involves the formation of the maleate salt by reacting the peptide with maleic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the ethoxycarbonyl group.
Reduction: Reduction reactions could target the peptide bonds or the ethoxycarbonyl group.
Substitution: Substitution reactions might occur at the phenyl ring or the ethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-esterified or reduced peptide products.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential, possibly as a drug candidate or a component of drug delivery systems.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE would depend on its specific interactions with molecular targets. Typically, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating biological pathways. The ethoxycarbonyl and phenyl groups might influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-[N-[1-(METHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE
- (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-VALYL]-L-PROLINE MALEATE
Uniqueness
(S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H32N2O9 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]pyrrolidine-2-carboxylic acid;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-18(24)16(11-10-15-8-5-4-6-9-15)20(19(25)26)12-7-13-22(20)17(23)14(2)21;5-3(6)1-2-4(7)8/h4-6,8-9,14,16H,3,7,10-13,21H2,1-2H3,(H,25,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,20+;/m0./s1 |
InChI Key |
FDCMTZFTGQEGBC-JLVIOWHESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)[C@]2(CCCN2C(=O)[C@H](C)N)C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)C2(CCCN2C(=O)C(C)N)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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